molecular formula C29H27N5O2S3 B394773 2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B394773
M. Wt: 573.8g/mol
InChI Key: DWIRPHGVDWUMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiazole, piperazine, and benzothieno pyrimidinone

Properties

Molecular Formula

C29H27N5O2S3

Molecular Weight

573.8g/mol

IUPAC Name

2-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H27N5O2S3/c35-24(32-14-16-33(17-15-32)28-30-21-11-5-7-13-23(21)39-28)18-37-29-31-26-25(20-10-4-6-12-22(20)38-26)27(36)34(29)19-8-2-1-3-9-19/h1-3,5,7-9,11,13H,4,6,10,12,14-18H2

InChI Key

DWIRPHGVDWUMSC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N5CCN(CC5)C6=NC7=CC=CC=C7S6

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N5CCN(CC5)C6=NC7=CC=CC=C7S6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The benzothiazole is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.

    Thioether Formation: The intermediate is further reacted with a thiol compound to introduce the sulfanyl group.

    Cyclization to Form the Benzothieno Pyrimidinone: The final step involves the cyclization of the intermediate with a suitable reagent to form the benzothieno pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials for electronic devices.

    Biological Research: It could be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, such as 2-aminobenzothiazole.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as 1-benzylpiperazine.

    Benzothieno Pyrimidinone Derivatives: Compounds with a similar core structure, such as 2-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one.

Uniqueness

The uniqueness of 2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.

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